molecular formula C16H11Cl2NO4S B2584947 Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate CAS No. 339019-87-3

Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate

Cat. No.: B2584947
CAS No.: 339019-87-3
M. Wt: 384.23
InChI Key: UBYHGRDVHLNARU-UHFFFAOYSA-N
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Description

Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a methoxy group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol or other alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an isoxazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Biological Activity

Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11Cl2NO4S, with a molecular weight of 384.24 g/mol. The compound features a thiophene ring, an isoxazole moiety, and a dichlorophenyl group, which contribute to its unique chemical properties and biological activity.

PropertyValue
Molecular FormulaC16H11Cl2NO4S
Molecular Weight384.24 g/mol
Purity>90%

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the isoxazole and thiophene rings may enhance these effects through interaction with specific cellular pathways.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is potential for this compound to affect neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT), which are critical in mood regulation and addiction therapies.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways related to cancer progression and inflammation.

Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on cancer cells .

Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological profile of the compound. It was found to inhibit DAT with an IC50 value comparable to established inhibitors, indicating its potential as a therapeutic agent in treating disorders like cocaine addiction .

Properties

IUPAC Name

methyl 3-[[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO4S/c1-21-16(20)15-13(4-5-24-15)22-8-10-7-14(23-19-10)9-2-3-11(17)12(18)6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYHGRDVHLNARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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